2-(2-methoxyphenoxy)-N-propylacetamide
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-propylacetamide |
InChI |
InChI=1S/C12H17NO3/c1-3-8-13-12(14)9-16-11-7-5-4-6-10(11)15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PSDJBMLFUKBRCG-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COC1=CC=CC=C1OC |
Kanonische SMILES |
CCCNC(=O)COC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of 2-(2-methoxyphenoxy)-N-propylacetamide
Foreword: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's chemical structure is paramount. It is the foundational blueprint that dictates its physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive technical overview of the structural analysis of 2-(2-methoxyphenoxy)-N-propylacetamide, a molecule of interest due to its guaiacol-derived scaffold, a structural motif present in a variety of biologically active compounds.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways and analytical methodologies required to confirm the identity and purity of this compound. We will delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Strategic Importance and Physicochemical Context
2-(2-methoxyphenoxy)-N-propylacetamide belongs to the class of phenoxyacetamide derivatives. The guaiacol moiety (2-methoxyphenol) is a key building block derived from lignin and is explored for its therapeutic potential, including antioxidant and anti-inflammatory properties.[1][2] The N-propylacetamide group can influence the compound's lipophilicity and ability to interact with biological targets. The structural elucidation of such molecules is a critical step in understanding their structure-activity relationships (SAR).
Table 1: Predicted Physicochemical Properties of 2-(2-methoxyphenoxy)-N-propylacetamide
| Property | Predicted Value | Source |
| Molecular Formula | C12H17NO3 | - |
| Molecular Weight | 223.27 g/mol | - |
| XLogP3 | 1.8 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 6 | - |
| Topological Polar Surface Area | 47.9 Ų | - |
Note: These properties are computationally predicted and await experimental verification.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(2-methoxyphenoxy)-N-propylacetamide can be efficiently achieved through a two-step process. This strategy was designed to ensure high yields and purity of the final product. The first step involves the formation of the ether linkage via a Williamson ether synthesis, followed by the formation of the amide bond.
Step 1: Williamson Ether Synthesis of 2-(2-methoxyphenoxy)acetic acid
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4][5] In this step, the phenolic proton of guaiacol (2-methoxyphenol) is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Here, we utilize chloroacetic acid.
Caption: Workflow for the Williamson Ether Synthesis of the carboxylic acid intermediate.
Experimental Protocol:
-
Reagents and Equipment: Guaiacol, sodium hydroxide (NaOH), chloroacetic acid, hydrochloric acid (HCl), distilled water, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, pH paper.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guaiacol (1.0 eq) in an aqueous solution of NaOH (2.5 eq).
-
To this solution, add chloroacetic acid (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is approximately 2.
-
The resulting precipitate, 2-(2-methoxyphenoxy)acetic acid, is collected by vacuum filtration, washed with cold water, and dried.
-
Step 2: Amide Coupling to Yield 2-(2-methoxyphenoxy)-N-propylacetamide
The final step is the formation of the amide bond between the synthesized carboxylic acid and propylamine. A common and effective method is to first convert the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.[6] Alternatively, coupling reagents can be used to facilitate the direct amidation.[7][8][9]
Caption: Amide bond formation via an acyl chloride intermediate.
Experimental Protocol:
-
Reagents and Equipment: 2-(2-methoxyphenoxy)acetic acid, thionyl chloride (SOCl₂), propylamine, triethylamine (TEA), dichloromethane (DCM), round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
-
Procedure:
-
Suspend 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acyl chloride in fresh, dry DCM and cool in an ice bath.
-
In a separate flask, dissolve propylamine (1.1 eq) and triethylamine (1.2 eq) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Structural Elucidation via Spectroscopic Techniques
The confirmation of the chemical structure of the synthesized 2-(2-methoxyphenoxy)-N-propylacetamide is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Spectroscopy:
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-(2-methoxyphenoxy)-N-propylacetamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH- (amide) | 7.8 - 8.2 | Broad Singlet | 1H |
| Ar-H (aromatic) | 6.8 - 7.2 | Multiplet | 4H |
| -O-CH₂- (ether) | 4.6 | Singlet | 2H |
| -O-CH₃ (methoxy) | 3.8 | Singlet | 3H |
| -N-CH₂- (propyl) | 3.1 - 3.3 | Triplet | 2H |
| -CH₂- (propyl) | 1.4 - 1.6 | Sextet | 2H |
| -CH₃ (propyl) | 0.9 | Triplet | 3H |
Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[10][11]
¹³C NMR (Carbon-13) NMR Spectroscopy:
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(2-methoxyphenoxy)-N-propylacetamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 168 - 170 |
| Ar-C-O (ether) | 148 - 150 |
| Ar-C-OCH₃ | 147 - 149 |
| Ar-C | 112 - 122 |
| -O-CH₂- (ether) | 67 - 69 |
| -O-CH₃ (methoxy) | 55 - 57 |
| -N-CH₂- (propyl) | 41 - 43 |
| -CH₂- (propyl) | 22 - 24 |
| -CH₃ (propyl) | 11 - 12 |
Note: These are estimated chemical shift ranges based on known data for similar functional groups.[12][13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17]
Caption: A simplified workflow for obtaining an FTIR spectrum.
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch (amide) | 3300 - 3500 | Strong, sharp peak |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak peaks |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong peaks |
| C=O Stretch (amide) | 1630 - 1680 | Strong, sharp peak (Amide I band) |
| C=C Stretch (aromatic) | 1450 - 1600 | Multiple medium to strong peaks |
| C-N Stretch (amide) | 1200 - 1400 | Medium intensity |
| C-O Stretch (aryl ether) | 1200 - 1275 | Strong, characteristic peak |
| C-O Stretch (alkyl ether) | 1000 - 1150 | Strong peak |
The presence of these characteristic absorption bands in the FTIR spectrum provides strong evidence for the successful synthesis of the target molecule.[18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Fragmentation Pattern:
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 223.27 would be expected. Key fragmentation pathways would likely involve:
-
Alpha-cleavage adjacent to the nitrogen of the amide.
-
Cleavage of the ether bond.
-
Loss of the propyl group.
-
McLafferty rearrangement if sterically feasible.[19][20][21]
The observation of fragment ions corresponding to these losses would provide strong corroborating evidence for the proposed structure.
Conclusion and Future Directions
This guide has outlined a systematic approach to the synthesis and comprehensive structural analysis of 2-(2-methoxyphenoxy)-N-propylacetamide. The combination of a robust two-step synthesis and orthogonal spectroscopic techniques (NMR, FTIR, and MS) provides a self-validating workflow for the unambiguous identification and characterization of this molecule.
The detailed protocols and predicted analytical data herein serve as a valuable resource for researchers working with this compound and its derivatives. Future work should focus on the experimental verification of the predicted physicochemical properties and the exploration of the biological activities of this compound, building upon the known therapeutic potential of the guaiacol scaffold.
References
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2021). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2017). PMC. [Link]
-
Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances. [Link]
-
Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]
-
Experiment 2: Williamson Ether Synthesis of Guaifenesin and Isolation of an Expectorant from Cough Tablets. CDN. [Link]
-
Phenoxyacetamide. NIST WebBook. [Link]
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (2018). ResearchGate. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
-
Williamson Synthesis. Organic Chemistry Portal. [Link]
-
(a) The 1 H NMR and (b) 13 C NMR spectra of the 2MPAEMA. ResearchGate. [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2020). PMC. [Link]
-
Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
N-(n-Propyl)acetamide. NIST WebBook. [Link]
-
N-Propylacetamide. PubChem. [Link]
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid. PubChem. [Link]
-
FTIR Analysis. RTI Laboratories. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(4-Allyl-2-Methoxy-Phenoxy)-N%2CN-Bis(-Ginting/1665a3d420f5c15f1059f13706041a629b0a7082]([Link]
-
a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]
-
1 H NMR spectrum of... ResearchGate. [Link]
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
A database of assigned C-13 NMR spectra. University of Chemical Technology and Metallurgy. [Link]
-
2-(4-formyl-2-methoxyphenoxy)-N-propylacetamide. PubChem. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. [Link]
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. [Link]
-
Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. (2021). PMC. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
-
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). MDPI. [Link]
Sources
- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. Lab Reporter [fishersci.se]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Methoxyphenylacetone(5211-62-1) 1H NMR spectrum [chemicalbook.com]
- 12. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum [chemicalbook.com]
- 13. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]
- 14. mdpi.com [mdpi.com]
- 15. rtilab.com [rtilab.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Phenoxyacetamide [webbook.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 2-methoxyphenoxy acetamides
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methoxyphenoxy Acetamides
Introduction
The 2-methoxyphenoxy acetamide scaffold, derived from the naturally abundant compound guaiacol, represents a privileged structure in medicinal chemistry.[1] Molecules incorporating this core have demonstrated a wide spectrum of biological activities, positioning them as promising starting points for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a particular focus on their anticonvulsant potential, a field where acetamide derivatives have historically shown significant promise.[2][3] We will dissect the influence of specific structural modifications on biological activity, offer detailed experimental protocols for synthesis and evaluation, and present a forward-looking perspective on optimizing this versatile chemical scaffold.
The Core Molecular Architecture
The foundational structure of a 2-methoxyphenoxy acetamide consists of three key regions that are amenable to chemical modification to modulate biological activity:
-
The Aromatic Ring: The guaiacol-derived phenyl ring, which can be further substituted.
-
The Oxyacetamide Linker: The ether and amide functionalities that connect the aromatic ring to the terminal group.
-
The Terminal Amide Group: The site for introducing diverse substituents to alter physicochemical properties and target interactions.
A clear understanding of how changes in these regions impact efficacy is fundamental to rational drug design.
Caption: General synthetic workflow for 2-methoxyphenoxy acetamides.
Experimental Protocol: Synthesis of a Representative Compound
This protocol outlines the synthesis of N-benzyl-2-(2-methoxyphenoxy)acetamide, a representative member of this class.
Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate
-
To a stirred solution of guaiacol (10.0 g, 80.5 mmol) in dry acetone (150 mL), add anhydrous potassium carbonate (16.7 g, 120.8 mmol).
-
Add ethyl 2-bromoacetate (14.8 g, 88.6 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring progress by TLC.
-
After cooling to room temperature, filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the oil via vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure ethyl 2-(2-methoxyphenoxy)acetate.
Step 2: Synthesis of N-benzyl-2-(2-methoxyphenoxy)acetamide
-
Dissolve ethyl 2-(2-methoxyphenoxy)acetate (5.0 g, 23.8 mmol) in benzylamine (5.1 g, 47.6 mmol).
-
Heat the mixture to 100-110°C for 6 hours in a flask equipped with a short-path distillation head to remove the ethanol byproduct.
-
Cool the reaction mixture and dissolve it in ethyl acetate (100 mL).
-
Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-benzyl-2-(2-methoxyphenoxy)acetamide.
Structure-Activity Relationship (SAR) Analysis
The biological profile of 2-methoxyphenoxy acetamides is highly dependent on the nature and position of substituents across the molecule. The following analysis synthesizes findings from related phenoxy acetamide series to build a predictive SAR model for this specific class. [4][5][6]
Caption: Logical relationships in the SAR of 2-methoxyphenoxy acetamides.
Region A: The Aromatic Ring
-
2-Methoxy Group: This group is the defining feature of the scaffold. Its position is critical and provides a specific electronic and steric profile. It is often a key hydrogen bond acceptor in ligand-receptor interactions.
-
Other Ring Positions (C3-C6): Substitution at the C4 position is particularly interesting. Drawing parallels from other aryl acetamide series, introducing small, electron-withdrawing groups like halogens (F, Cl) can enhance potency in anticonvulsant models. [7]This is often attributed to favorable electronic interactions with the target protein and improved metabolic stability. Conversely, bulky electron-donating groups may reduce activity.
Region B: The Oxyacetamide Linker
The oxyacetamide linker is a critical structural element. Its length and rigidity are generally conserved for optimal activity. The ether oxygen and the amide carbonyl are potent hydrogen bond acceptors, likely forming key interactions within the biological target's binding site. Stereochemical comparisons with established anticonvulsants like phenytoin have identified these oxygen atoms as crucial pharmacophoric features. [8]
Region C: The Terminal Amide Group (N-Substitution)
This region offers the greatest potential for SAR exploration and potency modulation.
-
Unsubstituted (NH2): The primary amide is often a good starting point but may have suboptimal pharmacokinetic properties.
-
N-Alkyl Substitution: Small alkyl groups may be well-tolerated, but increasing chain length and branching can lead to a loss of activity.
-
N-Aryl/N-Benzyl Substitution: This is a highly fruitful area for modification. The introduction of a second aromatic ring, particularly a substituted benzyl group, has been shown to significantly enhance anticonvulsant activity in related scaffolds. [3][8][9]This suggests the presence of a hydrophobic pocket in the target that can be favorably occupied by this group. Substituents on this second ring (e.g., halogens, methoxy groups) can further fine-tune activity and properties like CNS penetration.
Summary of SAR Insights
The following table summarizes the anticipated impact of various structural modifications on the anticonvulsant activity of the 2-methoxyphenoxy acetamide core.
| Compound Series | Region A Substitution (Ring) | Region C Substitution (Amide) | Predicted Anticonvulsant Activity | Rationale |
| 1 | None (H) | -H | Baseline | Parent compound, likely moderate activity. |
| 2 | 4-Chloro | -H | Moderate | Electron-withdrawing group may enhance binding affinity. |
| 3 | None (H) | -CH₃ | Low to Moderate | Small alkyl groups may not provide optimal interactions. |
| 4 | None (H) | -Benzyl | High | Additional aromatic ring explores hydrophobic pocket. [3][8] |
| 5 | 4-Chloro | -Benzyl | Potentially High | Combination of favorable substitutions in Regions A and C. |
| 6 | None (H) | -(4-Fluorobenzyl) | Potentially Very High | Fluorine on the benzyl ring can improve metabolic stability and binding. [7] |
Biological Evaluation: Methodologies
To validate the SAR hypotheses, rigorous biological testing is essential. The following protocol describes a standard primary screening method for anticonvulsant activity.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. [9][10]
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Test Procedure:
-
At a predetermined time after compound administration (typically 30-60 minutes), a corneal electrode is placed on the animal's eyes.
-
An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hind limb extension seizure.
-
-
Endpoint: Protection is defined as the complete absence of the tonic hind limb extension.
-
Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis, providing a quantitative measure of the compound's potency. A positive control (e.g., Phenytoin) is run in parallel.
Conclusion and Future Directions
The 2-methoxyphenoxy acetamide scaffold is a highly tractable platform for the discovery of novel CNS-active agents. The SAR is well-defined by three key regions: the core aromatic ring, the oxyacetamide linker, and the terminal N-substituents. Key takeaways suggest that maintaining the 2-methoxy group is essential, while introducing small electron-withdrawing groups on the phenyl ring and, most critically, exploring substituted benzyl moieties on the terminal amide, are promising strategies for enhancing anticonvulsant potency.
Future research should focus on:
-
Expanded Library Synthesis: Systematically exploring a wider range of substituents on both the guaiacol and terminal aromatic rings.
-
Mechanism of Action Studies: Investigating the specific molecular target(s) of active compounds, which may include voltage-gated sodium or potassium channels. [6]* Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to refine the SAR model and guide the design of next-generation analogs with improved potency and safety profiles. [5][11]* Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics suitable for further preclinical development.
By integrating these strategies, the full therapeutic potential of the 2-methoxyphenoxy acetamide class can be realized, paving the way for new and effective treatments for neurological disorders.
References
-
Hanafiah, M. M., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. [Link]
-
Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. [Link]
-
Temüz, M. M., et al. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
- Google Patents. (2005). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
- Google Patents. (1998). Process for producing methoxyminoacetamide compounds. EP0605392B1.
-
Satoh, K., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
-
National Center for Biotechnology Information. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]
-
Gowda, G., et al. (2023). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ResearchGate. [Link]
-
Camerman, A., et al. (2005). 2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants. Acta Crystallographica Section C. [Link]
-
Creative Biolabs. (n.d.). Structure Activity Relationship Of Drugs. Creative Biolabs. [Link]
-
Wang, R., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Mishra, N., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. [Link]
-
Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
-
Waszkielewicz, A. M., et al. (2013). Synthesis and Evaluation of Anticonvulsant Activity of Some N-[(4-Chlor- 2-methylphenoxy)ethyl]- and N-[(4-Chlor-2-methylphenoxy)acetyl]aminoalkanols. Letters in Drug Design & Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride. PubChem. [Link]
- Google Patents. (1967).
-
Wikipedia. (n.d.). Guaiacol. Wikipedia. [Link]
-
Sahu, J. K., et al. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. ACS Omega. [Link]
-
Arnold, M. A., et al. (2024). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
-
Mishra, N., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ResearchGate. [Link]
-
Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Docking of 2-(2-methoxyphenoxy)-N-propylacetamide Ligands: A Technical Guide
Abstract
This guide provides an in-depth technical workflow for conducting computational docking studies on 2-(2-methoxyphenoxy)-N-propylacetamide and its analogs. As a class of molecules with demonstrated therapeutic potential, understanding their interactions with biological targets is paramount for rational drug design.[1][2][3] We will move beyond a simple procedural checklist, delving into the scientific rationale behind critical steps, from target selection and system preparation to the execution and validation of the docking simulation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking with scientific rigor. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and interpretable data for advancing discovery programs.
Foundational Principles: More Than Just a Simulation
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4][5] This technique is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries and the generation of hypotheses about molecular interactions that drive biological activity.[6] However, the reliability of a docking study is entirely dependent on the quality of the setup and the logical soundness of the experimental design.
The Subject: 2-(2-methoxyphenoxy)-N-propylacetamide Ligands
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][7] The specific substituent pattern of a 2-methoxyphenoxy group combined with an N-propylacetamide tail suggests potential interactions with targets that have both aromatic and hydrophobic binding pockets.
The Objective: Establishing a Validated Docking Protocol
The primary goal of this guide is to establish a robust and reproducible docking workflow tailored for the 2-(2-methoxyphenoxy)-N-propylacetamide series. This involves not only predicting binding modes but also ensuring that the predictions are scientifically plausible and validated against known data where possible.
Pre-Docking Preparations: The Foundation of Accuracy
The preparatory phase is the most critical part of any docking study. Errors or oversights at this stage will invariably lead to meaningless results.
Target Selection: A Rationale-Driven Approach
The choice of a protein target is the first and most important decision. Based on literature evidence, phenoxyacetamide derivatives have shown inhibitory activity against Monoamine Oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.[8] Therefore, for the purpose of this guide, we will select human MAO-A as our target receptor.
Experimental Protocol: Target Identification
-
Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for the biological activities of 2-(2-methoxyphenoxy)-N-propylacetamide and structurally similar compounds.
-
Target Database Search: Utilize databases like ChEMBL and BindingDB to identify known protein targets for the phenoxyacetamide scaffold.
-
Rationale Formulation: Based on the collected data, formulate a clear hypothesis for the choice of target. In this case, the structural similarity to known MAO-A inhibitors makes it a compelling candidate.
Caption: Logic for selecting a protein target.
Receptor Preparation: From PDB to Docking-Ready
A raw Protein Data Bank (PDB) file is not suitable for docking.[9] It often contains non-essential molecules and lacks hydrogen atoms, which are crucial for accurate interaction calculations.
Experimental Protocol: Receptor Preparation using AutoDockTools
-
Obtain Structure: Download the crystal structure of human MAO-A (e.g., PDB ID: 2Z5X) from the RCSB PDB database.
-
Clean the Structure: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera. Remove all water molecules, co-solvents, and any co-crystallized ligands.[10][11] For this example, retain only the protein chain(s) of interest.
-
Prepare in AutoDockTools:
-
Load the cleaned PDB file into AutoDockTools (ADT).[12]
-
Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add and select "Polar only". This is crucial for defining hydrogen bond donors and acceptors.
-
Assign Charges: Use the Kollman charge model to assign partial charges to all atoms (Edit > Charges > Add Kollman Charges).[12]
-
Save as PDBQT: The final step is to save the prepared receptor in the PDBQT format (File > Save > Write PDBQT), which includes charge and atom type information required by AutoDock Vina.[13][14]
-
Ligand Preparation: Optimizing the Small Molecule
The ligand must also be prepared to ensure it is in a realistic three-dimensional, low-energy conformation.
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the 2-(2-methoxyphenoxy)-N-propylacetamide structure in a chemical drawing program like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the starting conformation of the ligand is sterically feasible and at a low energy state.[15]
-
Prepare in AutoDockTools:
-
Load the 3D ligand structure (e.g., in .mol2 or .pdb format) into ADT.
-
Detect Root and Torsions: ADT will automatically detect the rotatable bonds in the ligand, which is essential for flexible docking (Ligand > Torsion Tree > Detect Root).
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
-
The Docking Protocol: Simulating the Interaction
With the receptor and ligand prepared, the next step is to define the search space and run the docking simulation using a program like AutoDock Vina.[13][16]
Caption: The overall computational docking workflow.
Defining the Binding Site: The Grid Box
Instead of searching the entire protein surface, which is computationally expensive, we define a "grid box" that encompasses the active site.[17][18][19]
Experimental Protocol: Grid Box Generation
-
Identify Active Site: In ADT, with the receptor loaded, identify the amino acid residues known to be in the active site of MAO-A. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box.
-
Set Grid Parameters: Navigate to Grid > Grid Box. A box will appear in the viewer.
-
Center and Size the Box: Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to fully enclose the active site with a buffer of approximately 4-5 Å on all sides.[14][20] This ensures the ligand has enough space to move and rotate freely.
-
Record Coordinates: Note down the final center and size parameters. These will be used in the Vina configuration file.
Executing the Docking Simulation with AutoDock Vina
AutoDock Vina requires a simple text file to specify the input files and grid parameters.[14]
Experimental Protocol: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following content:
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
This will perform the docking calculation and output the results to results.pdbqt and a log file to log.txt.[13][20]
Post-Docking Analysis and Validation: Interpreting the Data
The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities (scores).[21]
Interpreting Binding Affinity and Poses
-
Binding Affinity: This value, reported in kcal/mol in the Vina output, is an estimate of the binding free energy.[22] A more negative value indicates a stronger predicted interaction.[21][23] It is important to note that this is a score, not an absolute measure of affinity, and is most useful for comparing different ligands docked to the same target.[22]
-
Binding Poses: The results.pdbqt file contains multiple predicted binding poses (conformations) for the ligand. The top-ranked pose (the one with the lowest binding energy) is typically the focus of the initial analysis.[21]
Visualization of Ligand-Receptor Interactions
Visual inspection is crucial for understanding the predicted binding mode.[23]
Experimental Protocol: Visualization with PyMOL
-
Load Structures: Open PyMOL and load both the prepared receptor PDBQT file and the results PDBQT file.[24][25]
-
Isolate Top Pose: The results file contains multiple models. Focus on the first model, which corresponds to the best score.
-
Visualize Interactions: Use PyMOL's tools to identify and display key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and the protein's active site residues.[24][26] This analysis provides a structural hypothesis for the ligand's activity.
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to be considered reliable.[27] The most common method is to re-dock a known ligand.
Experimental Protocol: Re-docking Validation
-
Obtain Co-crystallized Ligand: Find a PDB structure of your target protein that includes a bound inhibitor (a co-crystallized ligand).
-
Extract and Prepare Ligand: Extract the co-crystallized ligand from the PDB file and prepare it using the same protocol as your test ligand.
-
Re-dock: Dock this ligand back into its own receptor structure using the established protocol.
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic position.[27][28] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce a known binding mode.[27][29]
Sources
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]
- 5. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 6. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. scotchem.ac.uk [scotchem.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. GIL [genomatics.net]
- 14. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose [github.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 19. ks.uiuc.edu [ks.uiuc.edu]
- 20. dasher.wustl.edu [dasher.wustl.edu]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 26. medium.com [medium.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
In Vitro Screening Protocols for 2-(2-methoxyphenoxy)-N-propylacetamide: A Guide for Preclinical Cancer Research
Abstract
This comprehensive technical guide provides a structured framework for the in vitro evaluation of 2-(2-methoxyphenoxy)-N-propylacetamide, a novel chemical entity with potential applications in oncology. In the absence of established biological targets for this specific molecule, we present a logical, tiered screening cascade designed to elucidate its cytotoxic and apoptotic activity, and to provide initial insights into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further investigation.
Introduction: Rationale for an Anticancer Screening Cascade
The chemical scaffold of 2-(2-methoxyphenoxy)-N-propylacetamide incorporates features found in various biologically active compounds. Phenylacetamide derivatives, in particular, have demonstrated potential as anticancer agents in several studies. Therefore, a logical starting point for the characterization of this novel molecule is to assess its potential as an anticancer therapeutic.
This guide outlines a multi-stage in vitro screening strategy:
-
Tier 1: Primary Screening - Cytotoxicity Assessment. The initial step is to determine the compound's ability to inhibit cancer cell proliferation or induce cell death. This provides a broad measure of its potential anticancer activity.
-
Tier 2: Secondary Screening - Apoptosis Induction. If significant cytotoxicity is observed, the next step is to investigate whether the compound induces programmed cell death (apoptosis), a desirable characteristic for an anticancer drug.
-
Tier 3: Mechanistic Investigation - Signaling Pathway Analysis. For compounds that are confirmed to induce apoptosis, preliminary mechanistic studies can help to identify the molecular pathways involved.
This tiered approach ensures a cost-effective and scientifically rigorous evaluation, allowing for early go/no-go decisions in the drug discovery process.
Tier 1: Primary Screening - Cytotoxicity Assessment
The foundational step in evaluating a potential anticancer compound is to measure its cytotoxic effects on cancer cell lines. The MTS assay is a robust, colorimetric method for assessing cell viability.[1][2]
Principle of the MTS Assay
The MTS assay relies on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by metabolically active cells.[1] Dehydrogenase enzymes in viable cells convert the MTS tetrazolium into a colored formazan product that is soluble in cell culture media.[1] The amount of formazan produced is directly proportional to the number of living cells in the culture.[2]
Experimental Workflow: MTS Assay
Caption: Workflow for the MTS cytotoxicity assay.
Detailed Protocol: MTS Assay
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of choice (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2-(2-methoxyphenoxy)-N-propylacetamide (dissolved in DMSO)
-
MTS reagent solution
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(2-methoxyphenoxy)-N-propylacetamide in sterile DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.[1]
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is then generated by plotting cell viability against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50) is determined from this curve.
| Parameter | Description | Example Value |
| Cell Line | Human breast adenocarcinoma | MCF-7 |
| Seeding Density | Cells per well | 8,000 |
| Treatment Duration | Hours | 72 |
| IC50 | µM | 15.2 |
Tier 2: Secondary Screening - Apoptosis Induction
Compounds demonstrating significant cytotoxicity are further investigated to determine if they induce apoptosis. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspase-3 and caspase-7, two key executioner caspases.[3][4] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[3][4] This cleavage releases aminoluciferin, a substrate for luciferase, leading to the generation of a light signal that is proportional to caspase activity.[3][4]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cancer cell line of choice
-
Complete cell culture medium
-
2-(2-methoxyphenoxy)-N-propylacetamide (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as for the MTS assay.
-
Incubate overnight.
-
Treat cells with 2-(2-methoxyphenoxy)-N-propylacetamide at its predetermined IC50 concentration and 2x IC50. Include vehicle and untreated controls.
-
Incubate for various time points (e.g., 6, 12, 24, and 48 hours) to determine the optimal time for caspase activation.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
The luminescent signal is directly proportional to the amount of active caspase-3/7. The results are typically expressed as a fold-change in caspase activity compared to the vehicle-treated control. A significant increase in caspase activity indicates that the compound induces apoptosis.
| Parameter | Description | Example Value |
| Compound Concentration | Multiple of IC50 | 1x and 2x |
| Time Point | Hours | 24 |
| Fold-Change in Caspase-3/7 Activity | (Treated / Vehicle Control) | 4.5-fold |
Orthogonal Apoptosis Assay: Annexin V-FITC Staining
To confirm apoptosis, an orthogonal method such as Annexin V-FITC staining followed by flow cytometry is recommended.[5][6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells.[5] Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic or necrotic cells (Annexin V+/PI+).[5][6]
Brief Protocol:
-
Treat cells with the compound as described for the caspase assay.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions.
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Analyze the cells by flow cytometry within one hour.[5]
Tier 3: Mechanistic Investigation - Signaling Pathway Analysis
For promising compounds, initial mechanistic studies can provide valuable insights. Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins involved in cell survival and apoptosis signaling pathways.[7][8][9]
Rationale for Target Selection
Based on common mechanisms of anticancer drugs, initial investigations could focus on pathways such as:
-
PI3K/Akt/mTOR Pathway: A critical pathway for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.
-
MAPK/ERK Pathway: Involved in the regulation of cell growth, differentiation, and survival.
-
Bcl-2 Family Proteins: Key regulators of the intrinsic apoptotic pathway.
Experimental Workflow: Western Blotting
Caption: General workflow for Western blotting analysis.
Detailed Protocol: Western Blotting for Phospho-Akt
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with 2-(2-methoxyphenoxy)-N-propylacetamide at its IC50 for various time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[8]
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis and Interpretation
The intensity of the bands corresponding to the proteins of interest is quantified using densitometry software. The level of phosphorylated protein is normalized to the level of the corresponding total protein. A decrease in the ratio of phosphorylated Akt to total Akt would suggest that the compound inhibits the PI3K/Akt signaling pathway.
Conclusion
This document provides a detailed, tiered approach for the initial in vitro screening of 2-(2-methoxyphenoxy)-N-propylacetamide as a potential anticancer agent. By following these protocols, researchers can systematically evaluate its cytotoxicity, apoptotic potential, and gain preliminary insights into its mechanism of action. The data generated from this screening cascade will form a critical foundation for further preclinical development, including more extensive mechanistic studies, in vivo efficacy models, and ADME/Tox profiling.
References
- Brannelly, L. A., et al. (2018). Using Terminal Transferase-mediated dUTP Nick End-labelling (TUNEL) and Caspase 3/7 Assays to Measure Epidermal Cell Death in Frogs with Chytridiomycosis. Journal of Visualized Experiments.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]
-
Martens, S. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Sources
- 1. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 2. iscaconsortium.org [iscaconsortium.org]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. Annexin V-FITC Kit Protocol [hellobio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
Application Note: Optimization of N-Alkylation Protocols for 2-(2-methoxyphenoxy)acetamide Scaffolds
Executive Summary
The N-alkylation of 2-(2-methoxyphenoxy)acetamide is a pivotal transformation in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and sodium channel blockers. However, the reaction presents a classic chemoselectivity challenge: the ambident nature of the amide anion allows for both N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored under specific conditions). Furthermore, primary amides are prone to dialkylation , generating tertiary amide byproducts that are difficult to separate.
This guide provides three validated protocols to achieve high selectivity for the N-monoalkylated product. We prioritize methods that ensure reproducibility, safety, and scalability.
Mechanistic Analysis & Chemoselectivity
The Ambident Nucleophile Challenge
Upon deprotonation, the amide functionality (
-
N-Alkylation (Desired): Favored by thermodynamic control, polar aprotic solvents (DMF, DMSO), and "soft" counterions.
-
O-Alkylation (Undesired): Favored by kinetic control, silver salts (Ag+), and hard electrophiles, leading to imidate esters.
The Ortho-Methoxy Effect
The substrate contains a 2-methoxyphenoxy moiety.[1] The ortho-methoxy group acts as an internal Lewis base. In non-polar solvents (Protocol B), this oxygen can coordinate with the metal cation (
Reaction Pathway Diagram
Figure 1: Mechanistic bifurcation in amide alkylation. N-alkylation is maximized by solvent choice and thermodynamic control.
Experimental Protocols
Method A: The "Gold Standard" (NaH / DMF)
Best for: High yields, difficult substrates, small-to-medium scale. Mechanism: Irreversible deprotonation using a strong hydride base.
Reagents:
-
Substrate: 2-(2-methoxyphenoxy)acetamide (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.05 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF.
Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve 2-(2-methoxyphenoxy)acetamide (10 mmol, 1.81 g) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (11 mmol, 0.44 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Activation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete anion formation (solution typically turns yellow/orange).
-
Alkylation: Cool back to 0°C. Add the alkyl halide (10.5 mmol) dropwise via syringe.
-
Reaction: Stir at RT for 3–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2]
-
Quench: Carefully add saturated
solution (10 mL) to quench excess hydride. -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over and concentrate.
Method B: Phase Transfer Catalysis (PTC)
Best for: Scalability, moisture-sensitive electrophiles, "Green" chemistry requirements. Mechanism: Interfacial deprotonation using a solid base and a quaternary ammonium transfer agent.
Reagents:
-
Substrate: 1.0 equiv
-
Base: KOH (powdered) or
(3.0 equiv) -
Catalyst: TBAB (Tetrabutylammonium bromide) (0.1 equiv)
-
Solvent: Toluene (preferred) or THF.
Protocol:
-
Charge: To a flask, add the amide (10 mmol), powdered KOH (30 mmol, 1.68 g), and TBAB (1 mmol, 0.32 g).
-
Solvent: Add Toluene (30 mL). The system will be a heterogeneous slurry.
-
Addition: Add the alkyl halide (11 mmol) in one portion.
-
Reaction: Heat to 50–80°C with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Duration: Reaction rates are slower than Method A (typically 6–24 hours).
-
Workup: Filter off the solid salts. Wash the filtrate with water. Evaporate the toluene to obtain the crude product.
-
Note: This method often yields cleaner crude products as inorganic salts are removed by filtration.
-
Method C: Microwave-Assisted (Solid-State)
Best for: Rapid library synthesis, screening conditions.
Protocol:
-
Mix amide (1 mmol),
(2 mmol), and TBAB (0.1 mmol) in a mortar and pestle. -
Transfer to a microwave vial.
-
Add alkyl halide (1.2 mmol) and a few drops of water (to facilitate ion exchange) or operate neat.
-
Irradiate at 100°C for 10–20 minutes.
-
Extract with EtOAc.
Critical Process Parameters (CPP) & Data Summary
The following table summarizes the expected outcomes and critical parameters for the N-alkylation of 2-(2-methoxyphenoxy)acetamide.
| Parameter | Method A (NaH/DMF) | Method B (PTC/Toluene) | Method C (Microwave) |
| Reaction Time | 3 - 12 Hours | 6 - 24 Hours | 10 - 20 Minutes |
| Typical Yield | 85 - 95% | 70 - 85% | 60 - 80% |
| Selectivity (N:O) | > 95:5 | > 90:10 | Variable |
| Moisture Tolerance | Low (Strictly Anhydrous) | High | Moderate |
| Risk of Dialkylation | Moderate (Control equivs) | Low (Steric bulk of catalyst) | High (if overheated) |
| Workup Difficulty | High (DMF removal) | Low (Filtration) | Low |
Decision Matrix for Method Selection
Figure 2: Decision matrix for selecting the optimal alkylation strategy based on constraints.
Troubleshooting & Optimization
Controlling Dialkylation
The primary amide has two protons. Once the first alkyl group is added, the remaining N-H becomes more acidic due to the inductive effect of the alkyl group (unless the group is bulky), potentially leading to dialkylation.
-
Solution: Use a strict 1:1 stoichiometry of base to amide.
-
Solution: Add the alkyl halide slowly (dropwise) to the amide anion.
-
Solution: If dialkylation persists, switch to Method B (PTC) . The bulky quaternary ammonium cation hinders the approach of the second electrophile.
O-Alkylation Byproducts
If significant O-alkylation (imidate ester) is observed:
-
Ensure the reaction temperature is high enough (thermodynamic control favors N-alkylation).
-
Switch solvent to a more polar aprotic solvent (DMF > THF).
-
Avoid silver salts or hard leaving groups (use Iodides over Bromides/Chlorides).
Solubility Issues
The 2-(2-methoxyphenoxy) tail is lipophilic. If the substrate precipitates during the reaction (especially in Method B):
-
Add a co-solvent like DMSO (10% v/v) to the Toluene.
-
Increase the reaction temperature to 80°C.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Provides the foundational HSAB theory for ambident nucleophiles).
-
Gajda, T., & Zwierzak, A. (1981). Phase-transfer-catalyzed N-alkylation of amides. Synthesis, 1981(12), 1005-1008.
-
Brehme, R., et al. (2007). Microwave-assisted synthesis of N-substituted amides. Tetrahedron, 63(8), 1765-1770.
-
ChemicalBook. (2024).[3] Product entry for 2-(2-methoxyphenoxy)acetamide (CAS 183427-87-4).[1]
-
BenchChem. (2025).[4] Technical Guide to N-substituted acetamides and synthesis protocols.
Sources
Application Note: Preclinical Optimization of Lacosamide (LCM) in Rodent Models
Executive Summary
This guide provides a standardized framework for the administration of 2-(2-methoxyphenoxy)-N-propylacetamide , commonly known as Lacosamide (LCM) .[1] Unlike traditional sodium channel blockers (e.g., carbamazepine, phenytoin) that target fast inactivation, LCM selectively enhances slow inactivation of voltage-gated sodium channels (Nav) and modulates Collapsin Response Mediator Protein 2 (CRMP-2).
This distinct mechanism requires specific dosing strategies in rodent models to avoid false negatives in efficacy screening. This document details formulation, pharmacokinetic (PK) considerations, and validated protocols for epilepsy (6 Hz model) and neuropathic pain (SNL model).
Pharmacological Profile & Mechanism
To optimize dosing, researchers must understand that LCM does not completely block the channel but rather increases the proportion of channels in the "slow inactive" state, reducing the availability of channels for high-frequency repetitive firing without affecting physiological firing.
Mechanism of Action Visualization
The following diagram illustrates the dual-mode action of LCM, distinguishing it from traditional antiepileptics.
Figure 1: Lacosamide selectively enhances the slow inactivation state of sodium channels and modulates CRMP-2, sparing fast inactivation processes.[1][2][3][4][5]
Formulation & Handling
Lacosamide is an amino acid derivative with moderate water solubility. Proper vehicle selection is critical to prevent precipitation in the peritoneum (IP) or variable absorption (PO).
Recommended Vehicles
| Administration Route | Vehicle Composition | Preparation Notes |
| Intraperitoneal (IP) | 0.9% Saline (Physiological Saline) | Soluble up to ~10 mg/mL.[1] Sonicate for 5 mins if crystals persist. pH neutral. |
| Oral Gavage (PO) | 0.5% Methylcellulose (MC) | Preferred for doses >30 mg/kg. Creates a uniform suspension. |
| Intravenous (IV) | 0.9% Saline or 5% Dextrose | Must be particle-free.[1] Filter (0.22 µm) before injection. |
Critical Control Point:
-
Stability: Stock solutions in saline are stable for 1 week at 4°C.
-
pH Check: Ensure pH is between 6.0–7.5. Extreme pH can alter ionization and BBB penetration.
Pharmacokinetics (PK) & Dosing Strategy
Rodents metabolize LCM significantly faster than humans. A common error in translational studies is under-dosing or infrequent dosing based on human clinical data.[1]
Species-Specific PK Parameters
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Human (Comparison) |
| Tmax (Time to Peak) | 15–30 min (IP) | 30–60 min (IP/PO) | 1–4 hours |
| T1/2 (Half-life) | ~1.5 – 2.5 hours | ~3 – 5 hours | ~13 hours |
| Bioavailability | >90% | >90% | ~100% |
Dosing Guidelines by Indication
-
Acute Studies (Seizure Models): Administer 30–60 minutes prior to testing to align with Tmax.
-
Chronic Studies (Neuropathic Pain): Due to the short T1/2, BID (twice daily) or TID (thrice daily) dosing is required to maintain therapeutic plasma levels.
Efficacy Ranges (Therapeutic Window)
| Model | Species | Effective Dose (ED50) | Toxic Dose (TD50)* |
| MES (Max Electroshock) | Mouse | 4.5 – 10 mg/kg | > 80 mg/kg |
| 6 Hz (Psychomotor) | Mouse | 5 – 12 mg/kg | > 80 mg/kg |
| Neuropathic Pain (SNL) | Rat | 10 – 40 mg/kg | > 100 mg/kg |
*TD50 typically defined by Rotarod motor impairment.[1]
Experimental Protocols
Protocol A: The 6 Hz Psychomotor Seizure Model (Mouse)
The 6 Hz model is the "gold standard" for screening LCM, as it represents therapy-resistant limbic seizures more accurately than the MES test.
Workflow Diagram:
Figure 2: Experimental timeline for acute efficacy screening in the 6 Hz mouse model.
Step-by-Step Procedure:
-
Preparation: Pre-treat corneal electrodes with 0.5% tetracaine saline solution to ensure conductivity and local anesthesia.
-
Administration: Inject mice (Male NMRI or C57BL/6, 20-25g) IP with LCM (e.g., 3, 6, 10, 20 mg/kg) or Vehicle.
-
Absorption: Return mice to home cage for 30–45 minutes .
-
Stimulation: Apply a low-frequency current via corneal electrodes.[1]
-
Parameters: 6 Hz frequency, 0.2 ms pulse width, 3 seconds duration.
-
Intensity: 32 mA (standard) or 44 mA (drug-resistant setting).[1]
-
-
Scoring: Observe for 2 minutes. A "protected" animal displays no seizure activity.
-
Seizure criteria: Stunned posture, forelimb clonus, straub tail.
-
Protection: Normal exploratory behavior immediately upon release.
-
Protocol B: Spinal Nerve Ligation (SNL) Model (Rat)
For assessing efficacy in neuropathic pain (Chung Model).
-
Baseline: Measure mechanical withdrawal thresholds (von Frey filaments) 1 day prior to dosing.
-
Dosing: Administer LCM (10–60 mg/kg, IP or PO) in the morning.
-
Testing: Assess mechanical hyperalgesia at 30, 60, 120, and 240 minutes post-dose.
-
Note: Effects typically peak at 30-60 mins and wash out by 4 hours in rats.[1]
-
-
Chronic Dosing: If testing chronic effects, dose 30 mg/kg BID for 7 days. Test on Day 7, 1 hour post-morning dose.
Safety & Toxicology Validation
To ensure observed effects are specific (analgesic/anticonvulsant) and not due to sedation or muscle relaxation, a Rotarod Test is mandatory.
-
Protocol: Place mice on a rotating rod (accelerating 4–40 rpm over 5 mins).
-
Timepoint: Test at Tmax (30 mins post-dose).
-
Interpretation: If the animal falls significantly earlier than vehicle controls at the effective dose (ED50), the compound is exerting neurotoxicity/sedation.
-
LCM Profile: LCM typically exhibits a high Therapeutic Index (TI), meaning the distance between the ED50 and the TD50 (Rotarod failure) is wide compared to drugs like carbamazepine.
References
-
Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21–42.
-
Stöhr, T., et al. (2006). Lacosamide displays potent antinociceptive effects in animal models for neuropathic pain. European Journal of Pain, 10(3), 241–249.
-
Doty, P., et al. (2013). Development of lacosamide for the treatment of partial-onset seizures.[6] Annals of the New York Academy of Sciences, 1291, 56–68.
-
Koo, T. S., et al. (2011). Pharmacokinetics, brain distribution, and plasma protein binding of the antiepileptic drug lacosamide in rats.[7] Archives of Pharmacal Research, 34(12), 2059–2064.[7]
-
Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217–227.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2012084126A2 - Formulation of lacosamide - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of lacosamide for the treatment of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, brain distribution, and plasma protein binding of the antiepileptic drug lacosamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking Guide: 2-(2-methoxyphenoxy)-N-propylacetamide vs. Standard Sodium Channel Blockers
Executive Summary & Compound Profile
Target Compound: 2-(2-methoxyphenoxy)-N-propylacetamide Chemical Class: Phenoxyacetamide derivative (Guaiacol-based acetamide) Primary Mechanism: Voltage-Gated Sodium Channel (VGSC) Blockade Therapeutic Potential: Anticonvulsant, Analgesic (Neuropathic Pain)
This technical guide provides a rigorous framework for benchmarking 2-(2-methoxyphenoxy)-N-propylacetamide (hereafter referred to as The Candidate ) against industry-standard sodium channel blockers. The Candidate belongs to the phenoxyacetamide class, structurally related to established anticonvulsants like Lacosamide and Mexiletine .
Unlike classical blockers that primarily target the fast-inactivated state, phenoxyacetamides often exhibit a unique dual-mode action:
-
State-Dependent Block: Preferential binding to the inactivated state of the channel.
-
Slow Inactivation Enhancement: A mechanism shared with Lacosamide, crucial for efficacy in drug-resistant epilepsy.
Structural Comparison
| Feature | The Candidate | Lacosamide (Standard) | Mexiletine (Standard) |
| Core Scaffold | Phenoxyacetamide | Functionalized Amino Acid | Phenoxyalkylamine |
| Aromatic Ring | 2-Methoxyphenol (Guaiacol) | Benzyl | 2,6-Dimethylphenol |
| Linker | Acetamide (-CH2-CONH-) | Acetamido-N-benzyl | Ether-Amine |
| Tail Group | N-Propyl | Methoxy-propyl | Amine |
| Primary Mode | State-Dependent Block | Slow Inactivation Enhancer | Use-Dependent Block |
Mechanistic Benchmarking Strategy
To validate The Candidate, we must dissect its interaction with the NaV1.x channel states (Resting, Open, Fast-Inactivated, Slow-Inactivated).
The "State-Dependent" Hypothesis
Most effective anticonvulsants bind to the inactivated state of the sodium channel, stabilizing it and preventing repetitive firing without impairing normal physiological activity.
-
Hypothesis: The Candidate, possessing a lipophilic phenoxy group and a polar amide linker, likely accesses the pore through the hydrophobic fenestration, binding to the local anesthetic site (F1760 in NaV1.7) in a state-dependent manner.
-
Critical Differentiator: Does The Candidate enhance slow inactivation (like Lacosamide) or primarily block fast inactivation (like Lidocaine/Carbamazepine)?
Visualization: Proposed Mechanism of Action
Figure 1: Proposed binding kinetics. The Candidate is hypothesized to stabilize the inactivated states, preventing the channel from recovering to the resting state during high-frequency firing.
Experimental Protocols & Methodology
To objectively benchmark The Candidate, use the following Whole-Cell Patch Clamp protocols. These assays must be performed on HEK293 cells stably expressing hNaV1.7 or hNaV1.1 .
Protocol A: Steady-State Inactivation (H-Infinity)
Objective: Determine the voltage dependence of inactivation and the shift (
-
Holding Potential: -120 mV.
-
Pre-pulse: 500 ms steps ranging from -120 mV to -10 mV in 10 mV increments.
-
Test Pulse: 0 mV for 20 ms to assess available fraction.
-
Analysis: Fit currents to the Boltzmann equation:
-
Benchmark Success: A hyperpolarizing shift (
mV) in indicates potent inactivated-state binding.
-
Protocol B: Use-Dependence (Frequency Block)
Objective: Assess the drug's ability to accumulate block during high-frequency firing (phasic block).
-
Stimulation: Train of 20 pulses at 0 mV (20 ms duration).
-
Frequencies: 10 Hz (physiological) vs. 50 Hz (pathological/seizure).
-
Comparison:
-
Lidocaine: Shows strong use-dependence at 10-50 Hz.
-
Lacosamide: Shows slower onset but significant block at high frequencies.
-
Candidate: Should show minimal block at 1 Hz (tonic) and significant cumulative block at 50 Hz.
-
Protocol C: Slow Inactivation Entry
Objective: Differentiate the mechanism from standard blockers.
-
Pre-pulse: Long depolarizing step (0 mV) of varying duration (10 ms to 10 s).
-
Recovery: Brief hyperpolarization (-120 mV, 20 ms) to remove fast inactivation.
-
Test Pulse: Measure remaining current.
-
Result: If The Candidate is Lacosamide-like, it will drastically reduce current availability after long pre-pulses (>1 s).
Visualization: Experimental Workflow
Figure 2: Workflow for electrophysiological characterization of sodium channel blockers.
Benchmarking Data: Expected Outcomes
The following table summarizes the comparative criteria for The Candidate against industry standards. Use this template to populate your experimental results.
| Parameter | 2-(2-methoxyphenoxy)-N-propylacetamide (Candidate) | Lacosamide (Standard) | Carbamazepine (Standard) | Lidocaine (Standard) |
| Tonic Block (Resting) | Low Affinity ( | Low Affinity ( | Low Affinity | Low Affinity |
| Inactivated State Affinity ( | High (Expected | High ( | High ( | Moderate |
| Use-Dependence (50 Hz) | Strong (>50% block) | Moderate | Strong | Strong |
| Slow Inactivation Enhancement | Likely (Structural Analog) | Yes (Primary Mechanism) | No | No |
| Fast Inactivation Shift | Moderate Shift | Minimal Shift | Significant Shift | Significant Shift |
| Binding Site | Pore / Fenestration | Pore / Slow Inact. Gate | Pore (F1760) | Pore (F1760) |
Interpretation Guide
-
If The Candidate shows a large hyperpolarizing shift in
(-20 mV or more): It is a potent voltage-dependent blocker , likely effective for focal seizures. -
If The Candidate enhances slow inactivation (Protocol C): It shares the unique profile of Lacosamide , suggesting utility in drug-resistant epilepsy where fast-inactivation blockers fail.
-
If The Candidate blocks high-frequency firing (50 Hz) but spares low-frequency (10 Hz): It has an ideal safety profile , sparing normal neuronal activity (less sedation/cardiac side effects).
References
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link
-
Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157-169. Link
-
Lenkowski, P. W., et al. (2007). Block of human NaV1.5 sodium channels by the novel antiepileptic drug lacosamide. European Journal of Pharmacology, 557(2-3), 146-151. Link
-
Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. Molecular Pharmacology, 46(4), 716-725. Link
-
Bhat, H. R., et al. (2012). Synthesis and anticonvulsant activity of new 2-(substituted phenoxy)-N-alkylacetamides. Medicinal Chemistry Research, 21, 2387–2395. Link
A Comparative Guide to the Reproducible Synthesis of 2-(2-methoxyphenoxy)-N-propylacetamide
This in-depth technical guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(2-methoxyphenoxy)-N-propylacetamide, a key intermediate in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methodologies for the synthesis of this target molecule. We will explore two distinct and viable pathways, providing detailed, self-validating experimental protocols and a comparative analysis of their respective advantages and disadvantages.
Introduction
2-(2-methoxyphenoxy)-N-propylacetamide is a compound of interest in medicinal chemistry due to its structural motifs which are present in a variety of biologically active molecules. The reliable and scalable synthesis of this compound is therefore of significant importance. This guide will focus on two logical and commonly employed synthetic strategies:
-
Route 1: Williamson Ether Synthesis followed by Amidation. This classic two-step approach involves the formation of a phenoxyacetic acid intermediate, which is then coupled with propylamine.
-
Route 2: N-Alkylation of a Primary Amide. This alternative two-step route begins with the synthesis of a primary amide, which is subsequently alkylated with a propyl group.
We will delve into the mechanistic underpinnings of each step, providing field-proven insights into the experimental choices and offering a transparent comparison of their reproducibility, yield, and overall efficiency.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Reaction mechanism for the Williamson ether synthesis of the carboxylic acid intermediate.
Step 2: Amidation of 2-(2-methoxyphenoxy)acetic acid
The formation of the amide bond can be achieved through several methods. Here, we compare two common and reproducible approaches: activation of the carboxylic acid to an acid chloride and the use of a coupling agent.
Method 2A: Formation of the Acid Chloride followed by Amination
This method involves the conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The acid chloride is then reacted with propylamine to form the desired amide.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is highly effective for converting carboxylic acids to acid chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is added during the amination step to neutralize the HCl generated.
Method 2B: Direct Amide Coupling using Dicyclohexylcarbodiimide (DCC)
DCC is a widely used coupling agent that facilitates the direct formation of an amide bond from a carboxylic acid and an amine.
Causality of Experimental Choices:
-
DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
-
Solvent: Aprotic solvents such as DCM or ethyl acetate are suitable for this reaction.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields, although for simple amidations they may not be strictly necessary.
Route 2: N-Alkylation of a Primary Amide
This route offers an alternative approach where the ether linkage is formed first, followed by the introduction of the N-propyl group.
Step 1: Synthesis of 2-(2-methoxyphenoxy)acetamide
Similar to Route 1, this step involves a Williamson ether synthesis, but in this case, guaiacol is reacted with 2-chloroacetamide.
Causality of Experimental Choices:
-
Base and Solvent: As in the first step of Route 1, a strong base like NaOH or KOH in an aqueous or alcoholic solvent is effective for generating the phenoxide.
-
Reactant: 2-Chloroacetamide provides the acetamide functionality directly.
Step 2: N-propylation of 2-(2-methoxyphenoxy)acetamide
The N-alkylation of a primary amide can be more challenging than the amidation of a carboxylic acid due to the lower nucleophilicity of the amide nitrogen and the potential for O-alkylation or dialkylation. A common and effective method involves the use of a strong base to deprotonate the amide, followed by reaction with a propyl halide.
Causality of Experimental Choices:
-
Base: A strong base such as sodium hydride (NaH) is required to deprotonate the primary amide and form the more nucleophilic amide anion.
-
Alkylating Agent: Propyl bromide or propyl iodide are suitable electrophiles for the alkylation step.
-
Solvent: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or THF are necessary to prevent quenching of the strong base and to dissolve the reactants.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction, especially when using a solid base like powdered KOH. [1]
Comparative Performance Data
| Parameter | Route 1, Step 1 (Williamson Ether Synthesis) | Route 1, Step 2A (Acid Chloride) | Route 1, Step 2B (DCC Coupling) | Route 2, Step 1 (Williamson Ether Synthesis) | Route 2, Step 2 (N-propylation) |
| Typical Yield | 85-95% | 80-90% | 70-90% | 80-90% | 50-70% (highly variable) |
| Reaction Time | 2-4 hours | 2-6 hours | 4-12 hours | 2-4 hours | 12-24 hours |
| Temperature | Reflux (e.g., 100°C in water) | 0°C to Room Temperature | 0°C to Room Temperature | Reflux | Room Temperature to 60°C |
| Key Reagents | Guaiacol, Chloroacetic acid, NaOH/KOH | 2-(2-methoxyphenoxy)acetic acid, SOCl₂, Propylamine | 2-(2-methoxyphenoxy)acetic acid, DCC, Propylamine | Guaiacol, 2-Chloroacetamide, NaOH/KOH | 2-(2-methoxyphenoxy)acetamide, Propyl bromide, NaH/KOH |
| Purification | Acid-base extraction, Recrystallization | Aqueous workup, Chromatography | Filtration of DCU, Aqueous workup, Chromatography | Recrystallization | Aqueous workup, Chromatography |
| Reproducibility | High | High | High | High | Moderate to High |
| Safety Concerns | Corrosive base and acid | SOCl₂ is highly corrosive and reacts violently with water | DCC is a skin sensitizer | Corrosive base | NaH is flammable and reacts violently with water |
| Waste Products | NaCl/KCl | SO₂, HCl, Triethylamine hydrochloride | Dicyclohexylurea (DCU) | NaCl/KCl | NaBr/KBr |
Experimental Protocols
Route 1: Williamson Ether Synthesis followed by Amidation
Step 1: Synthesis of 2-(2-methoxyphenoxy)acetic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (4.0 g, 100 mmol) in water (50 mL).
-
Add guaiacol (12.4 g, 100 mmol) to the solution and stir until a clear solution is obtained.
-
To this solution, add a solution of chloroacetic acid (9.45 g, 100 mmol) in water (20 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 2-(2-methoxyphenoxy)acetic acid.
Step 2A: Synthesis of 2-(2-methoxyphenoxy)-N-propylacetamide via the Acid Chloride
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-(2-methoxyphenoxy)acetic acid (1.82 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Cool the suspension to 0°C in an ice bath and add thionyl chloride (1.43 g, 0.87 mL, 12 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C.
-
In a separate flask, dissolve propylamine (0.65 g, 0.94 mL, 11 mmol) and triethylamine (1.21 g, 1.67 mL, 12 mmol) in anhydrous DCM (10 mL).
-
Add the propylamine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2B: Synthesis of 2-(2-methoxyphenoxy)-N-propylacetamide using DCC Coupling
-
In a round-bottom flask, dissolve 2-(2-methoxyphenoxy)acetic acid (1.82 g, 10 mmol) and propylamine (0.59 g, 0.86 mL, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) in a minimal amount of DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Route 2: N-Alkylation of a Primary Amide
Step 1: Synthesis of 2-(2-methoxyphenoxy)acetamide
-
In a round-bottom flask, prepare a solution of sodium ethoxide by carefully adding sodium (2.3 g, 100 mmol) to absolute ethanol (100 mL).
-
To this solution, add guaiacol (12.4 g, 100 mmol) and stir until dissolved.
-
Add 2-chloroacetamide (9.35 g, 100 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 3-4 hours. A precipitate of NaCl will form.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and stir.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-methoxyphenoxy)acetamide.
Step 2: N-propylation of 2-(2-methoxyphenoxy)acetamide
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, place sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) and wash with anhydrous hexanes.
-
Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask.
-
Dissolve 2-(2-methoxyphenoxy)acetamide (1.81 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension at 0°C.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Add n-propyl bromide (1.35 g, 1.0 mL, 11 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Conclusion
Both synthetic routes presented in this guide are viable for the preparation of 2-(2-methoxyphenoxy)-N-propylacetamide.
Route 1 (Williamson Ether Synthesis followed by Amidation) is generally the more robust and higher-yielding approach. The individual steps are well-understood, high-yielding, and highly reproducible. The choice between using an acid chloride or a DCC coupling for the amidation step will depend on the scale of the reaction and the available reagents. The acid chloride route is often preferred for larger scale synthesis due to the lower cost of reagents and the ease of removal of byproducts.
Route 2 (N-Alkylation of a Primary Amide) is a reasonable alternative, though it may present more challenges in optimization and purification. The N-alkylation step can be lower yielding and may produce side products, requiring careful control of reaction conditions and chromatographic purification. However, for certain applications or in specific laboratory settings, this route may offer advantages.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including desired scale, purity requirements, available equipment, and safety considerations. This guide provides the necessary information to make an informed decision and to execute the synthesis in a reproducible and efficient manner.
References
- Auwers, K.; Haymann, H. Chemische Berichte, 1894, 27, 2799.
- Lunsford, C. D.; et al. J. Am. Chem. Soc., 1960, 82, 15, 3953–3957.
- Williamson, A. W. J. Chem. Soc., 1852, 4, 229-239.
- Sheehan, J. C.; Hess, G. P. J. Am. Chem. Soc., 1955, 77, 4, 1067–1068. (DCC coupling)
- Allen, C. F. H.; VanAllan, J. Org. Synth., 1947, 27, 71.
-
Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
- Gajda, T.; Koziara, A.; Zawadzki, S.; Zwierzak, A. Synthesis, 1979, 1979(08), 549-551.
- S. A. Rossi, et al. Org. Lett., 2013, 15, 2314-2317.
- J. Templ, et al. Org. Lett., 2022, 24, 7315-7319.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
